molecular formula C14H18N2O6S2 B257407 N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide

Numéro de catalogue B257407
Poids moléculaire: 374.4 g/mol
Clé InChI: ZPAWQPGVGHGBCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide, also known as AG-013736, is a small molecule inhibitor that targets the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit angiogenesis, the formation of new blood vessels which is essential for tumor growth and metastasis.

Mécanisme D'action

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide targets the VEGF receptor tyrosine kinase, which is a key mediator of angiogenesis. By inhibiting this pathway, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide prevents the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its specificity for the VEGF receptor tyrosine kinase. This compound has been shown to have minimal off-target effects, which is important for the development of safe and effective cancer therapies. However, one limitation of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its poor solubility, which can make it difficult to administer in clinical settings.

Orientations Futures

There are a number of future directions for the study of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide. One potential area of research is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to better understand the optimal dosing and treatment regimens for N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in different cancer types. Finally, the potential use of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with other targeted therapies or immunotherapies should also be explored.

Méthodes De Synthèse

The synthesis of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide involves several steps, including the reaction of 3-acetyl-6-methoxy-2-methylindole with methanesulfonyl chloride to form the corresponding mesylate. The mesylate is then reacted with sodium azide to form the corresponding azide, which is reduced to the amine using palladium on carbon. The amine is then reacted with methanesulfonyl chloride to form N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide.

Applications De Recherche Scientifique

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to inhibit angiogenesis and tumor growth in a variety of cancer types, including breast, lung, and colon cancer. Clinical trials have also demonstrated the potential efficacy of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with chemotherapy for the treatment of advanced solid tumors.

Propriétés

Nom du produit

N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide

Formule moléculaire

C14H18N2O6S2

Poids moléculaire

374.4 g/mol

Nom IUPAC

N-(3-acetyl-6-methoxy-2-methyl-1-methylsulfonylindol-5-yl)methanesulfonamide

InChI

InChI=1S/C14H18N2O6S2/c1-8-14(9(2)17)10-6-11(15-23(4,18)19)13(22-3)7-12(10)16(8)24(5,20)21/h6-7,15H,1-5H3

Clé InChI

ZPAWQPGVGHGBCL-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C

SMILES canonique

CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.